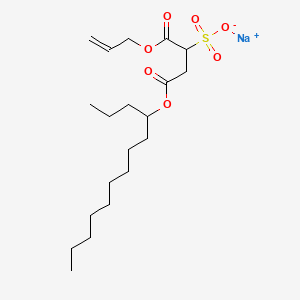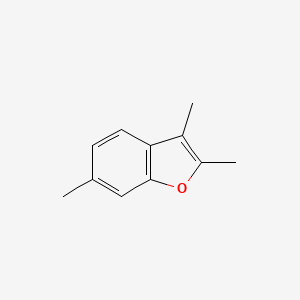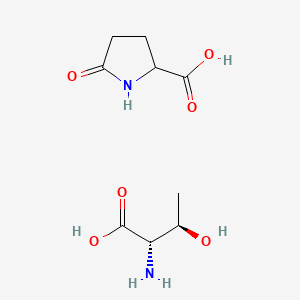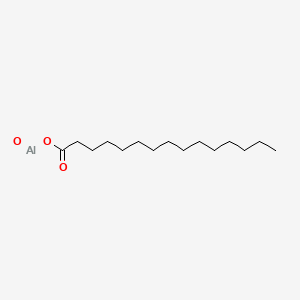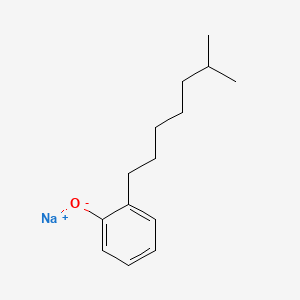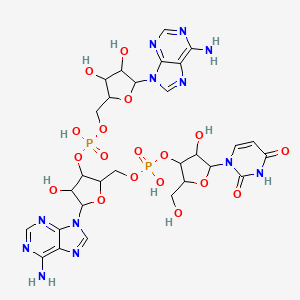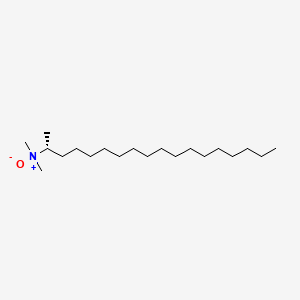
2H-Pyran, tetrahydro-2-((triphenylmethoxy)methyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2H-Pyran, tetrahydro-2-((triphenylmethoxy)methyl)- is a derivative of tetrahydropyran, a six-membered heterocyclic compound containing one oxygen atom
Preparation Methods
The synthesis of 2H-Pyran, tetrahydro-2-((triphenylmethoxy)methyl)- typically involves the reaction of tetrahydropyran with triphenylmethanol under specific conditions. One common method includes the use of an acid catalyst to facilitate the formation of the triphenylmethoxy group. The reaction conditions often require careful control of temperature and pH to ensure the desired product is obtained with high purity and yield .
Chemical Reactions Analysis
2H-Pyran, tetrahydro-2-((triphenylmethoxy)methyl)- can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides, often using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the compound into its reduced forms, typically using hydrogen gas in the presence of a catalyst like palladium on carbon.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups, often using reagents like halogens or nucleophiles.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce alcohols or hydrocarbons .
Scientific Research Applications
2H-Pyran, tetrahydro-2-((triphenylmethoxy)methyl)- has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a drug candidate or as a building block for pharmaceuticals.
Industry: It is used in the production of various chemical products, including polymers and resins.
Mechanism of Action
The mechanism by which 2H-Pyran, tetrahydro-2-((triphenylmethoxy)methyl)- exerts its effects involves interactions with specific molecular targets. These interactions can influence various biochemical pathways, leading to the observed biological activities. For example, the compound may interact with enzymes or receptors, modulating their activity and affecting cellular processes .
Comparison with Similar Compounds
2H-Pyran, tetrahydro-2-((triphenylmethoxy)methyl)- can be compared with other similar compounds, such as:
Tetrahydropyran: The parent compound, which lacks the triphenylmethoxy group.
2-Methyltetrahydropyran: A derivative with a methyl group instead of the triphenylmethoxy group.
Tetrahydropyran-2-methanol: Another derivative with a hydroxymethyl group.
The uniqueness of 2H-Pyran, tetrahydro-2-((triphenylmethoxy)methyl)- lies in its triphenylmethoxy group, which imparts distinct chemical and biological properties compared to its analogs .
Properties
CAS No. |
3920-58-9 |
|---|---|
Molecular Formula |
C25H26O2 |
Molecular Weight |
358.5 g/mol |
IUPAC Name |
2-(trityloxymethyl)oxane |
InChI |
InChI=1S/C25H26O2/c1-4-12-21(13-5-1)25(22-14-6-2-7-15-22,23-16-8-3-9-17-23)27-20-24-18-10-11-19-26-24/h1-9,12-17,24H,10-11,18-20H2 |
InChI Key |
BAMZEBBLAVKJNG-UHFFFAOYSA-N |
Canonical SMILES |
C1CCOC(C1)COC(C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


